molecular formula C12H17BrF2OSi B14024416 4-Bromo-2,5-difluoro-phenoxy-tert-butyl-dimethyl-silane

4-Bromo-2,5-difluoro-phenoxy-tert-butyl-dimethyl-silane

Katalognummer: B14024416
Molekulargewicht: 323.25 g/mol
InChI-Schlüssel: UXMAOOWTOSULIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2,5-difluoro-phenoxy-tert-butyl-dimethyl-silane is a chemical compound with the molecular formula C12H17BrF2OSi. It is composed of 34 atoms, including 17 hydrogen atoms, 12 carbon atoms, 1 oxygen atom, 2 fluorine atoms, and 1 bromine atom . This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

The synthesis of 4-Bromo-2,5-difluoro-phenoxy-tert-butyl-dimethyl-silane can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.

Analyse Chemischer Reaktionen

4-Bromo-2,5-difluoro-phenoxy-tert-butyl-dimethyl-silane undergoes various chemical reactions, including substitution reactions. The Suzuki–Miyaura coupling reaction is one of the primary reactions it undergoes, involving the formation of carbon–carbon bonds through the use of boron reagents and palladium catalysts . Other reactions may include oxidation and reduction, depending on the specific reagents and conditions used. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2,5-difluoro-phenoxy-tert-butyl-dimethyl-silane has several applications in scientific research. It is used in the synthesis of complex organic molecules and as a building block in the development of pharmaceuticals and agrochemicals . Its unique chemical properties make it valuable in the study of reaction mechanisms and the development of new synthetic methodologies. Additionally, it may have applications in materials science and nanotechnology, where its reactivity and stability are advantageous.

Wirkmechanismus

The mechanism of action of 4-Bromo-2,5-difluoro-phenoxy-tert-butyl-dimethyl-silane involves its participation in various chemical reactions, primarily through the formation of carbon–carbon bonds. The Suzuki–Miyaura coupling reaction, for example, involves the oxidative addition of palladium to the compound, followed by transmetalation with a boron reagent and reductive elimination to form the final product . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.

Vergleich Mit ähnlichen Verbindungen

4-Bromo-2,5-difluoro-phenoxy-tert-butyl-dimethyl-silane can be compared to other similar compounds, such as 2-Bromo-4-(tert-butyl)phenol and other halogenated phenoxy compounds . These compounds share similar structural features and reactivity but may differ in their specific applications and chemical properties. The presence of different halogen atoms and functional groups can significantly impact their reactivity and suitability for various applications.

Eigenschaften

Molekularformel

C12H17BrF2OSi

Molekulargewicht

323.25 g/mol

IUPAC-Name

(4-bromo-2,5-difluorophenoxy)-tert-butyl-dimethylsilane

InChI

InChI=1S/C12H17BrF2OSi/c1-12(2,3)17(4,5)16-11-7-9(14)8(13)6-10(11)15/h6-7H,1-5H3

InChI-Schlüssel

UXMAOOWTOSULIG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1F)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.